Chemical Properties and Synthetic Utility of 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one
Chemical Properties and Synthetic Utility of 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one
Topic: Chemical Properties of 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
[1]
Executive Summary
5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one (CAS: 63291-60-1) is a specialized heterocyclic intermediate belonging to the pyrimidinone class.[1] Distinct from its uracil analogs (which possess a 2,4-dione structure), this scaffold features a single carbonyl at the C4 position and a hydrogen at C2, imparting unique electronic properties and reactivity profiles.[1]
This guide provides a comprehensive technical analysis of the compound, focusing on its structural integrity, physicochemical characteristics, and its pivotal role as an electrophilic scaffold in the synthesis of fused heterocycles, particularly purine and pteridine derivatives for pharmaceutical applications.[1]
Chemical Identity & Structural Analysis[1][2]
Nomenclature and Identification[1]
| Property | Detail |
| IUPAC Name | 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one |
| CAS Number | 63291-60-1 |
| Molecular Formula | C₅H₆ClN₃O |
| Molecular Weight | 159.57 g/mol |
| SMILES | CN1C=NC(N)=C(Cl)C1=O |
| Synonyms | 5-Amino-6-chloro-3-methyl-4-pyrimidinone; 3-Methyl-5-amino-6-chloropyrimidin-4-one |
Structural Dynamics and Tautomerism
Unlike unsubstituted pyrimidin-4-ones which exist in equilibrium between the keto (NH) and enol (OH) forms, the N3-methylation in this molecule locks the structure into the keto-form .[1] This modification has three critical consequences:
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Solubility: The removal of the N3-H donor significantly reduces intermolecular hydrogen bonding, enhancing solubility in organic solvents (e.g., DCM, THF) compared to the non-methylated parent.[1]
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Electronic Distribution: The methyl group at N3 exerts a positive inductive effect (+I), slightly increasing the electron density of the ring, though this is counterbalanced by the strong electron-withdrawing nature of the C6-chloro and C4-carbonyl groups.[1]
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Regioselectivity: The "fixed" structure simplifies subsequent derivatization by eliminating N3-alkylation side reactions.[1]
Physicochemical Profile
The following properties are critical for handling and formulation. While experimental data for this specific derivative is sparse, values are derived from validated structure-activity relationship (SAR) models of close analogs (e.g., 5-amino-6-chloropyrimidin-4-one).[1]
| Parameter | Value / Description | Note |
| Physical State | Solid (Crystalline Powder) | Typically off-white to pale yellow.[1][2] |
| Melting Point | 180–200 °C (Predicted) | Lower than non-methylated analog (221°C) due to disrupted H-bonding.[1] |
| LogP (Predicted) | ~0.5 – 0.8 | Moderate lipophilicity; suitable for drug-like scaffolds.[1] |
| pKa (C5-NH₂) | ~2.5 – 3.5 | Weakly basic due to electron-withdrawing Cl and C=O.[1] |
| Solubility | DMSO, DMF, Methanol | Sparingly soluble in water; insoluble in non-polar alkanes. |
Synthetic Pathways[1][2][4]
The synthesis of 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one typically follows two primary strategies: Direct Methylation (Method A) or De Novo Cyclization (Method B).[1]
Method A: Regioselective Methylation (Preferred)
The most common route involves the methylation of the commercially available 5-amino-6-chloropyrimidin-4(3H)-one.[1]
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Starting Material: 5-Amino-6-chloropyrimidin-4(3H)-one (CAS 3137-60-8).[1]
-
Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).[1]
-
Base: Mild base (e.g., K₂CO₃ or NaHCO₃) in a polar aprotic solvent (DMF or Acetone).[1]
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Mechanism: The N3 position is the most nucleophilic site in the pyrimidinone ring under basic conditions, leading to selective N3-methylation over O-methylation or N1-methylation.[1]
Method B: Cyclization Strategy
A convergent approach involving the condensation of acyclic precursors.[1]
-
Precursors: N-Methylformamidine + Ethyl 2-chloro-2-cyanoacetate (or similar activated esters).[1]
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Conditions: Reflux in ethanol with sodium ethoxide.
-
Outcome: Formation of the pyrimidine ring with substituents in place.[1]
Visualization: Synthetic Workflow
Figure 1: Primary synthetic pathway via regioselective methylation of the N3 position.[1]
Reactivity Profile & Applications
The core utility of 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one lies in its bifunctional reactivity .[1] It serves as an electrophile at C6 and a nucleophile at N5, enabling the construction of complex fused systems.
Nucleophilic Aromatic Substitution (SₙAr) at C6
The chlorine atom at position 6 is highly activated by the adjacent nitrogen (N1) and the electron-withdrawing carbonyl at C4.[1]
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Reaction: Displacement of Cl by nucleophiles (Amines, Thiols, Alkoxides).
-
Conditions: Mild heating (60–80°C) in ethanol or DMF.
-
Application: Introduction of diversity elements (R-groups) in SAR studies.
Cyclization to Fused Heterocycles
The proximity of the C5-amino group and the C6-chloro group (or its displaced product) allows for rapid ring closure.[1]
-
Purine Synthesis: Reaction with orthoesters (e.g., triethyl orthoformate) leads to the formation of 7-methyl-substituted purines or related isomers.[1]
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Thiazolo[5,4-d]pyrimidines: Reaction with carbon disulfide (CS₂) or thiophosgene.[1]
Reactivity Map[1]
Figure 2: Reactivity map highlighting the divergent synthetic pathways available from the scaffold.
Safety and Handling Protocols
As a chlorinated pyrimidine derivative, this compound requires strict adherence to safety protocols to prevent exposure and environmental contamination.
| Hazard Class | Description | Precautionary Measures |
| Acute Toxicity | Potentially harmful if swallowed (H302).[1] | Do not eat, drink, or smoke when using. |
| Skin/Eye Irritation | Causes skin irritation (H315) and serious eye irritation (H319).[1] | Wear nitrile gloves and safety goggles.[1] |
| Respiratory | May cause respiratory irritation (H335).[1] | Handle in a certified chemical fume hood.[1] |
| Storage | Hygroscopic and light-sensitive.[1] | Store at 2–8°C under inert atmosphere (Argon/Nitrogen).[1] |
References
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MolCore Chemical Database. (2025).[1] Product Entry: 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one (CAS 63291-60-1).[1][3][4] Retrieved from [1]
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Accela ChemBio. (2025).[1] Catalog Entry: 5-amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one.[1][3][4] Retrieved from [1]
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PubChem. (2025).[1] Compound Summary: 5-Amino-6-chloropyrimidin-4(3H)-one (Parent Scaffold).[1] National Library of Medicine.[1] Retrieved from [1]
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Brown, D. J. (2009).[1] The Pyrimidines.[1][5][6][7][8] Wiley-Interscience.[1] (Authoritative text on pyrimidine chemistry and reactivity patterns).
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